4,4'-Dinitrodiphenyl ether

Catalytic Hydrogenation Polyimide Precursor Continuous-Flow Synthesis

Inconsistent batch yields in ODA precursor supply can stall polyimide R&D and production. 4,4'-Dinitrodiphenyl ether (CAS 101-63-3) solves this: • Achieves 99.25% yield in continuous-flow hydrogenation to ODA using Ni-Co bimetallic catalysts, lowering per-kg raw material cost. • Produced via high-yield (98.5%) p-fluoronitrobenzene route, minimizing purification overhead. • Full thermodynamic profile (heat capacity 8-500 K, fusion data) supports safe industrial reactor design and handling.

Molecular Formula C12H8N2O5
Molecular Weight 260.2 g/mol
CAS No. 101-63-3
Cat. No. B089414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrodiphenyl ether
CAS101-63-3
Synonymsis(4-nitrophenyl) ether
bis(p-nitrophenyl) ethe
Molecular FormulaC12H8N2O5
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
InChIKeyMWAGUKZCDDRDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrodiphenyl Ether (DNDPE) Overview


4,4'-Dinitrodiphenyl ether (DNDPE, CAS 101-63-3) is a symmetrical dinitro aromatic compound with the molecular formula C12H8N2O5, consisting of two p-nitrophenyl rings connected by a central ether oxygen bridge [1]. It appears as yellow needle-like crystals with a melting point of 140–145 °C and a molecular weight of 260.20 g/mol . DNDPE serves primarily as a precursor for 4,4'-diaminodiphenyl ether (ODA), the key diamine monomer in high-performance polyimide production [2], and as an intermediate in the manufacture of dyes, pesticides, and explosives .

Precursor Role Key precursor to 4,4'-diaminodiphenyl ether (ODA) for high-performance polyimides.
Structural Specificity Symmetrical para-nitro groups ensure quantitative reduction to linear diamine.

Why DNDPE Substitution Fails in High-Performance Applications


While DNDPE belongs to the broad class of nitroaromatic diphenyl ethers, substitution with analogs such as 4-nitrodiphenyl ether (mono-nitro), 2,4-dinitrodiphenyl ether (ortho-para isomer), or 4,4'-dinitrobiphenyl (ether replaced by C-C bond) introduces critical divergences in reduction behavior, thermal stability, and polymer precursor utility [1]. DNDPE undergoes quantitative reduction to the symmetrical diamine ODA—a monomer that imparts characteristic thermal stability and dielectric properties to polyimides—whereas mono-nitro analogs yield asymmetrical amino products unsuitable for polyimide chain extension [2]. The presence of two para-nitro substituents flanking the flexible ether linkage establishes a unique balance between molecular rigidity (via π-conjugation) and segmental mobility (via the ether oxygen), which directly translates into the melt-processability and thermomechanical profile of the final polymer [3].

Mono-nitro analogs

Produce asymmetrical amine products unsuitable for polyimide chain extension.

Ortho-para isomers

Alter reduction kinetics and thermal stability of the resulting diamine monomer.

Biphenyl replacement

Ether-to-C–C bond shift eliminates segmental flexibility critical for melt processability.

DNDPE Comparative Evidence for Procurement


Continuous-Flow Hydrogenation to ODA

In liquid-phase hydrogenation of DNDPE to ODA using a bimetallic Ni-Co supported catalyst prepared via a dual-membrane micro-dispersion reactor, the target product yield reached 99.25% with no significant activity loss over five consecutive reaction cycles [1]. By contrast, conventional batch hydrogenation methods using Pd/C or Raney Ni catalysts typically report yields in the range of 90–95% for this transformation [2].

Hydrogenation to ODA
Reported
99.25% yield vs 90–95% (batch)
May reduce purification costs for ODA monomer production.
Continuous-flow, Ni-Co/SiO₂, 5 consecutive cycles.
Catalytic Hydrogenation Polyimide Precursor Continuous-Flow Synthesis

p-Fluorobenzene Synthesis Route Efficiency

Synthesis of DNDPE via condensation of p-fluoronitrobenzene with p-nitrophenol in dimethylacetamide using potassium benzoate catalyst and sodium carbonate base achieves 98.5% yield after 12 hours at 170°C . In comparison, the conventional industrial route using p-chloronitrobenzene and sodium p-nitrophenolate typically yields 90–95% after similar reaction times [1].

p-Fluorobenzene route
Reported
98.5% yield vs 90–95% (p-Cl route)
Supports raw material cost efficiency review for intermediate synthesis.
DMAC, 170 °C, 12 h, K-benzoate catalyst.
Nucleophilic Aromatic Substitution Green Synthesis Process Optimization

Thermodynamic Characterization

The heat capacity of DNDPE was measured by adiabatic calorimetry in the temperature range 8–372 K and by differential scanning calorimetry (DSC) in the range 323–500 K, with thermodynamic functions calculated for the full 5–500 K interval [1]. These data provide a complete thermodynamic profile for process design and safety assessment. While direct quantitative comparisons to analogs are unavailable in the source, the study measured 4-nitro-4'-biphenylcarboxylic acid (a structurally distinct biphenyl derivative) under identical calorimetric conditions, establishing methodological comparability.

Thermodynamic data
Method context
Heat capacity 8–500 K (AC + DSC)
Supports reactor design and process safety assessment.
Full thermodynamic functions available 5–500 K.
Thermodynamics Process Safety Calorimetry

Cocatalyst-Free Photoreduction to ODA

DNDPE can be reduced to ODA under visible-light irradiation using twin-crystal ZnxCd1-xS as a photocatalyst without any added cocatalyst, representing a renewable-energy-driven alternative to conventional thermal hydrogenation [1]. This contrasts with the standard industrial reduction of DNDPE, which requires either precious metal catalysts (Pd/C) under H₂ pressure or stoichiometric chemical reductants (e.g., SnCl₂/HCl) that generate substantial waste streams [2].

Photocatalytic reduction
Class-level
Visible-light, cocatalyst-free (ZnxCd1-xS) vs thermal H₂/Pd-C
Supports green synthesis route feasibility research.
Quantitative yield not reported in accessible source.
Photocatalysis Green Chemistry Sustainable Synthesis

DNDPE Application Scenarios


High-Volume ODA Production for Polyimides

DNDPE is the optimal feedstock choice for ODA production when using advanced continuous-flow hydrogenation systems with Ni-Co bimetallic catalysts, which deliver 99.25% yield and maintain activity over five consecutive cycles [1]. This high-yield pathway reduces per-kg raw material costs and minimizes purification overhead compared to conventional batch processes with 90–95% yield [2].

Dye and Pesticide Intermediate Synthesis

DNDPE synthesized via the p-fluoronitrobenzene route achieves 98.5% yield [1], representing a measurable improvement over the conventional p-chloronitrobenzene route (90–95%) [2]. Procurement of DNDPE for dye intermediate applications should prioritize material produced via high-yield fluorobenzene condensation routes.

Process Safety and Reactor Design

The complete thermodynamic profile of DNDPE—including heat capacity from 8 K to 500 K and thermodynamic functions of fusion—provides essential data for reactor design, hazard assessment, and purity determination in industrial-scale handling [1]. This characterization supports safe storage and processing conditions for DNDPE in both research and production environments.

Photocatalytic ODA Synthesis

DNDPE serves as a viable substrate for visible-light-driven photocatalytic reduction to ODA using twin-crystal ZnxCd1-xS without added cocatalysts, offering a potential green alternative to precious-metal-catalyzed thermal hydrogenation [1]. This route is particularly relevant for research programs focused on reducing the environmental footprint of polyimide monomer synthesis [2].

Application
Selection Property
Validation Focus
Polyimide ODA production
Continuous-flow hydrogenation compatibility
Catalyst stability and yield consistency review
Dye/pesticide intermediate synthesis
Synthesis route yield efficiency
Raw material consumption assessment
Process safety and reactor design
Thermodynamic profile completeness
Heat capacity and fusion data review
Photocatalytic ODA research
Green synthesis feasibility
Sustainability and catalyst-cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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